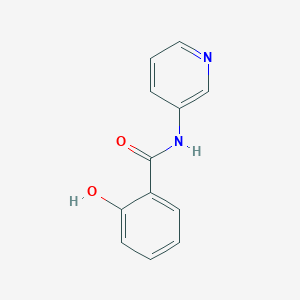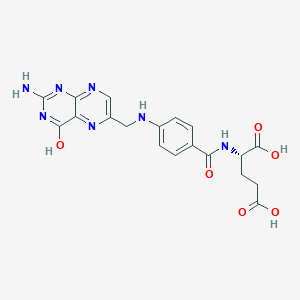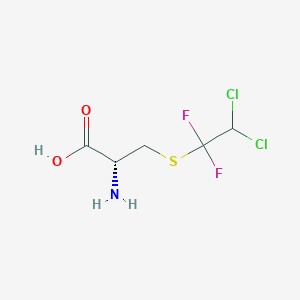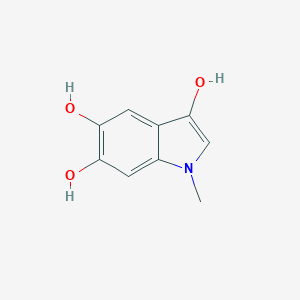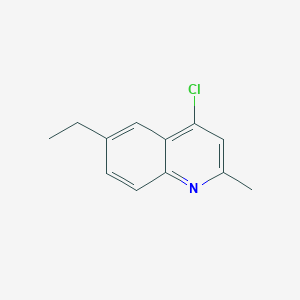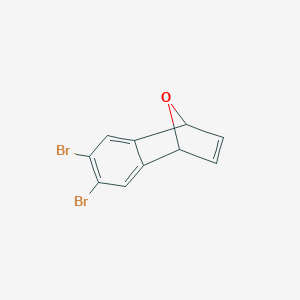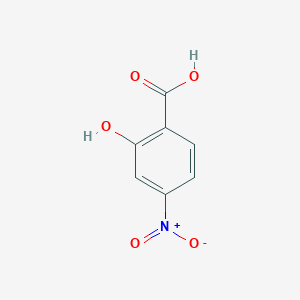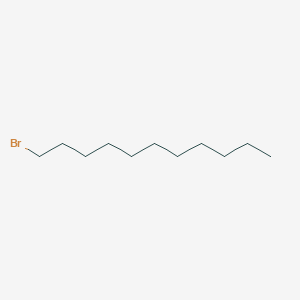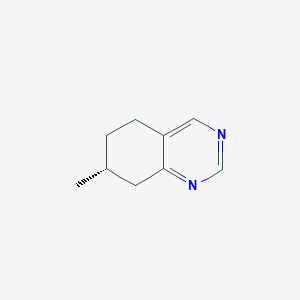
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that has a variety of potential uses in the fields of pharmacology, biochemistry, and neuroscience. In
Mécanisme D'action
The exact mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is not fully understood, but it is believed to act as a modulator of the glutamatergic system. This compound has been shown to increase the expression of glutamate transporters, which may help to reduce the excitotoxicity associated with neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a variety of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and increase the expression of neurotrophic factors. Additionally, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential applications of this compound.
Orientations Futures
There are many future directions for the study of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline and its potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthetic methods for this compound and the study of its potential applications in other fields such as biochemistry and pharmacology.
Conclusion:
In conclusion, ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline is a promising compound with a wide range of potential applications in scientific research. Its potential as a therapeutic agent for various diseases, as well as its relatively low toxicity profile and ease of synthesis, make it an attractive option for further study. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzaldehyde with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to obtain ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline. Other methods include the use of palladium-catalyzed reactions and microwave-assisted synthesis.
Applications De Recherche Scientifique
((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for various diseases. Recent studies have shown that ((7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline)-7-Methyl-5,6,7,8-tetrahydroquinazoline has neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(7R)-7-methyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h5-7H,2-4H2,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCYBLYYODSGFX-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CN=CN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=CN=CN=C2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-7-Methyl-5,6,7,8-tetrahydroquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
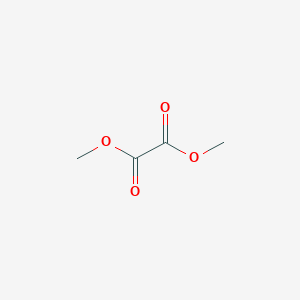
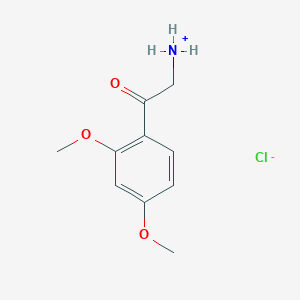
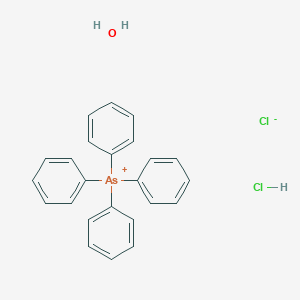
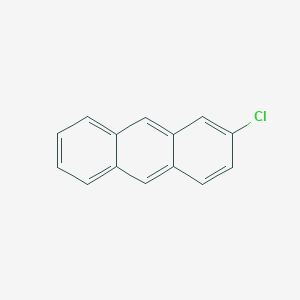
![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)
